molecular formula C20H28INO4S B8625097 3-[(4-Hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carbox

3-[(4-Hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carbox

Cat. No. B8625097
M. Wt: 505.4 g/mol
InChI Key: DMTBZKHSEPBSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569302B2

Procedure details

To a suspension of 5-iodo-3-[(4-methyl-cyclohexanecarbonyl)-(4-oxo-cyclohexyl)-amino]-thiophene-2-carboxylic acid methyl ester (2.5 g, 4.96 mmol) and FeCl3 (41 mg, 0.252 mmol) in nitromethane (15.0 mL) cooled to 0° C. was added neat trimethyl-(tetrahydro-furan-3-yloxy)-silane (955 mg, 5.95 mmol) followed by the dropwise addition of triethylsilane (0.947 mL, 5.92 mmol). The reaction was allowed to slowly warm to room temperature and stirred overnight. Sat. NaHCO3 was added and the reaction mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over Na2SO4 and concentrated to give a solid. The crude solid was heated in methanol, cooled and collected by filtration to provide 3-[(4-hydroxy-cyclohexyl)-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester (1.27 g, 44%) as a colorless solid.
Name
5-iodo-3-[(4-methyl-cyclohexanecarbonyl)-(4-oxo-cyclohexyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
trimethyl-(tetrahydro-furan-3-yloxy)-silane
Quantity
955 mg
Type
reactant
Reaction Step Two
Quantity
0.947 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([I:27])=[CH:8][C:9]=1[N:10]([C:18]([CH:20]1[CH2:25][CH2:24][CH:23]([CH3:26])[CH2:22][CH2:21]1)=[O:19])[CH:11]1[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1)=[O:4].C[Si](C)(C)OC1CCOC1.C([SiH](CC)CC)C.C([O-])(O)=O.[Na+]>[N+](C)([O-])=O.CO>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([I:27])=[CH:8][C:9]=1[N:10]([CH:11]1[CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1)[C:18]([CH:20]1[CH2:21][CH2:22][CH:23]([CH3:26])[CH2:24][CH2:25]1)=[O:19])=[O:4] |f:3.4|

Inputs

Step One
Name
5-iodo-3-[(4-methyl-cyclohexanecarbonyl)-(4-oxo-cyclohexyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N(C1CCC(CC1)=O)C(=O)C1CCC(CC1)C)I
Name
FeCl3
Quantity
41 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
trimethyl-(tetrahydro-furan-3-yloxy)-silane
Quantity
955 mg
Type
reactant
Smiles
C[Si](OC1COCC1)(C)C
Step Three
Name
Quantity
0.947 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.